2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid
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Overview
Description
2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid is a complex organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of an amino group at the 2-position, a fluorine atom at the 5-position of the phenyl ring, and a carboxylic acid group at the 4-position of the pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:
Amino Acetylation: Conversion of the nitro group to an amino group.
Reduction of Nitro Group: Using reducing agents to convert the nitro group to an amino group.
Diazotization: Formation of a diazonium salt from the amino group.
Schiemann Reaction: Replacement of the diazonium group with a fluorine atom.
Hydrolysis: Conversion of intermediate products to the final carboxylic acid.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: Conversion of the amino group to a nitro group or other oxidized forms.
Reduction: Reduction of the carboxylic acid group to an alcohol.
Substitution: Replacement of the fluorine atom with other substituents under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce alcohols or amines.
Scientific Research Applications
2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor antagonist.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid involves its interaction with specific molecular targets. It may act by binding to enzymes or receptors, thereby modulating their activity. For instance, it can inhibit the activity of certain enzymes involved in inflammatory pathways by binding to their active sites .
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-fluoropyridine: Similar structure but lacks the carboxylic acid group.
5-Fluoro-2-methylpyridine: Similar structure but lacks the amino and carboxylic acid groups.
2-Amino-5-(4-fluorophenyl)pyridine: Similar structure but with a different substitution pattern on the phenyl ring.
Uniqueness
2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.
Properties
IUPAC Name |
2-amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FN2O2/c1-7-2-3-8(14)4-9(7)11-6-16-12(15)5-10(11)13(17)18/h2-6H,1H3,(H2,15,16)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QDJHDVCITKKVDH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CN=C(C=C2C(=O)O)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60687215 |
Source
|
Record name | 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1262004-41-0 |
Source
|
Record name | 2-Amino-5-(5-fluoro-2-methylphenyl)pyridine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60687215 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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